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molecular formula C10H16 B8719358 1-Tert-butyl-3-methylcyclopenta-1,3-diene CAS No. 150295-91-3

1-Tert-butyl-3-methylcyclopenta-1,3-diene

Cat. No. B8719358
M. Wt: 136.23 g/mol
InChI Key: DEOPMCBOUWSRHC-UHFFFAOYSA-N
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Patent
US08609769B2

Procedure details

In a nitrogen atmosphere, dried diethyl ether (350 ml) was added to a tert-butylmagnesium chloride/diethyl ether solution (450 ml, 0.90 mol, a 2.0 mol/l solution). A solution of 3-methylcyclopentenone (43.7 g, 0.45 mmol) in dried diethyl ether (150 ml) was added dropwise to the solution while keeping the temperature at 0° C. by ice cooling. The mixture was stirred at room temperature for 15 hours. To the reaction solution, a solution of ammonium chloride (80.0 g, 1.50 mol) in water (350 ml) was added dropwise while keeping the temperature at 0° C. with ice cooling. Water (2500 ml) was added to the resultant solution, and the mixture was stirred. The organic phase was separated and washed with water. Thereafter, a 10% aqueous hydrochloric acid solution (82 ml) was added to the organic phase while the temperature was kept at 0° C. with ice cooling. The mixture was stirred at room temperature for 6 hours. The organic phase of the resultant reaction liquid was separated, then washed with water, a saturated aqueous sodium hydrogen carbonate solution, water and a saturated saline solution, and dried over anhydrous magnesium sulfate. The desiccant was filtered off, and the solvent was distilled away from the filtrate, resulting in a liquid. The liquid was distilled under reduced pressure (45-47° C./10 mm Hg) to give 14.6 g of a light yellow liquid. The analytical data are given below.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2500 mL
Type
solvent
Reaction Step Four
Name
tert-butylmagnesium chloride diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([Mg]Cl)([CH3:4])([CH3:3])[CH3:2].[CH2:7](OCC)C.[CH3:12][C:13]1[CH2:17]C[C:15](=O)[CH:14]=1.[Cl-].[NH4+]>C(OCC)C.O>[C:1]([C:4]1[CH2:15][CH:14]=[C:13]([CH3:17])[CH:12]=1)([CH3:7])([CH3:3])[CH3:2] |f:0.1,3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
43.7 g
Type
reactant
Smiles
CC1=CC(CC1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2500 mL
Type
solvent
Smiles
O
Step Five
Name
tert-butylmagnesium chloride diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl.C(C)OCC
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
at 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
Thereafter, a 10% aqueous hydrochloric acid solution (82 ml) was added to the organic phase while the temperature
CUSTOM
Type
CUSTOM
Details
was kept at 0° C. with ice cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The organic phase of the resultant reaction liquid
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium hydrogen carbonate solution, water and a saturated saline solution, and dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away from the filtrate
CUSTOM
Type
CUSTOM
Details
resulting in a liquid
DISTILLATION
Type
DISTILLATION
Details
The liquid was distilled under reduced pressure (45-47° C./10 mm Hg)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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